molecular formula C12H11ClN4O4 B6036199 4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B6036199
M. Wt: 310.69 g/mol
InChI Key: QTEHBCKRJVZBLZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a chloro group, a methoxybenzyl group, a nitro group, and a carboxamide group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O4/c1-21-8-5-3-2-4-7(8)6-14-12(18)10-9(13)11(16-15-10)17(19)20/h2-5H,6H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEHBCKRJVZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Chloro Group: Chlorination can be performed using thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the pyrazole ring with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methoxybenzyl groups can also contribute to the compound’s overall activity by influencing its binding to target molecules.

Comparison with Similar Compounds

4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    4-chloro-N-(2-methoxybenzyl)-1H-pyrazole-5-carboxamide: Lacks the nitro group, which may result in different biological activities.

    4-chloro-N-(2-methoxybenzyl)-3-amino-1H-pyrazole-5-carboxamide: Contains an amino group instead of a nitro group, which can lead to different reactivity and applications.

    4-chloro-N-(2-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which can affect its solubility and reactivity.

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